molecular formula C6H9N3 B1330960 5,6-Dimethylpyrimidin-4-amine CAS No. 54568-12-6

5,6-Dimethylpyrimidin-4-amine

Cat. No.: B1330960
CAS No.: 54568-12-6
M. Wt: 123.16 g/mol
InChI Key: SMPCNKPYFMZJMO-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in various research fields. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and materials science. Pyrimidine derivatives are a significant class of biomolecules and are known for a wide spectrum of biological activities, making them crucial for developing new pharmaceutical agents . As an organic ligand, this and related aminopyrimidine compounds have been utilized in the study of metal coordination complexes, which are relevant for fluorescence research and materials science . Researchers value this compound for its role as a core structure in the synthesis of more complex molecules. The solid-state properties of this class of compounds have been a subject of study, with research showing that related hydroxypyrimidine derivatives can exhibit interesting tautomeric behavior, crystallizing in different forms depending on the conditions . This compound is intended for research and development use only by technically qualified individuals. It is not intended for use in foods, drugs, cosmetics, or household products. Synonyms: 2-Amino-5,6-dimethylpyrimidine CAS Number: Information not located in current search. Molecular Formula: C6H9N3 Molecular Weight: 123.16 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPCNKPYFMZJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349133
Record name 5,6-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54568-12-6
Record name 5,6-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5,6 Dimethylpyrimidin 4 Amine and Its Core Scaffold

Strategic Approaches to the Synthesis of 5,6-Dimethylpyrimidin-4-amine

The construction of the this compound scaffold can be achieved through various synthetic strategies, each with its own merits and applications.

Classical and Modern Synthetic Routes to this compound

Classical approaches to synthesizing aminopyrimidines often involve the condensation of a β-dicarbonyl compound with an amine source. mdpi.com For instance, 4-amino-2,6-dimethylpyrimidine (B18327) has been prepared by heating the product from the reaction of acetic anhydride (B1165640) and acetamidine. orgsyn.org Another established method is the treatment of 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia. orgsyn.org The trimerization of acetonitrile (B52724) using sodium ethoxide in a sealed tube or with sodium has also been reported as a synthetic route. orgsyn.org

Modern synthetic methods often focus on improving efficiency and yield. One such method involves the reaction of 4,6-dichloropyrimidine (B16783) with dimethylamine (B145610) in THF to produce 6-chloro-N,N-dimethylpyrimidin-4-amine. uni-muenchen.de Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also widely employed for creating derivatives, for example, by coupling a boronic acid with a chloropyrimidine derivative. smolecule.combiomedpharmajournal.org

Method Starting Materials Reagents/Conditions Product Key Features
Classical CondensationAcetic anhydride, AcetamidineHeating4-Amino-2,6-dimethylpyrimidineTraditional, multi-step process. orgsyn.org
Nucleophilic Substitution4-Chloro-2,6-dimethylpyrimidine, Ammonia-4-Amino-2,6-dimethylpyrimidineDirect amination of a halogenated precursor. orgsyn.org
Acetonitrile TrimerizationAcetonitrileSodium ethoxide, sealed tube or Sodium metal4-Amino-2,6-dimethylpyrimidineBase-catalyzed self-condensation. orgsyn.org
Modern Substitution4,6-Dichloropyrimidine, DimethylamineTHF, 25°C6-Chloro-N,N-dimethylpyrimidin-4-amineSelective substitution on a di-chlorinated ring. uni-muenchen.de
Suzuki-Miyaura Coupling4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, Arylboronic acidsPd(OAc)₂, Ph₃P, Na₂CO₃, n-propanol, reflux6-aryl-4-methoxy-N,N-dimethylpyrimidin-2-amine derivativesVersatile for creating C-C bonds with various functional groups. biomedpharmajournal.org

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrimidine (B1678525) derivatives. internationaljournalcorner.com This technique has been successfully applied to the synthesis of various 2-anilinopyrimidines by reacting 2-chloro-4,6-dimethylpyrimidine (B132427) with different aniline (B41778) derivatives. rsc.org The reactions are typically carried out in ethanol (B145695) at elevated temperatures (e.g., 160°C) for short durations (e.g., 10 minutes), demonstrating a significant improvement over conventional heating methods which can take up to 72 hours to achieve lower yields. rsc.org

For example, the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was achieved in moderate yield (70%) by reacting (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone (B45752) under microwave irradiation at 150°C for 20 minutes. mdpi.com Microwave irradiation has also been used in the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea (B33335) in the presence of acetic acid to yield tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org Furthermore, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones from an aromatic aldehyde, a heteroaromatic amine, and mercaptoacetic acid was significantly accelerated using microwave irradiation, often in solventless conditions. arkat-usa.org

Sustainable and Green Chemistry Practices in this compound Production

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. A notable example is the one-pot synthesis of aryl/alkyl/heteroaryl-substituted bis(6-amino-1,3-dimethyluracil-5-yl)methanes. researchgate.net This method involves the condensation of 6-amino-1,3-dimethyluracil (B104193) with various aldehydes in water at room temperature, completely avoiding the need for catalysts, dehydrating agents, or external heating. researchgate.net

The use of water as a solvent and the elimination of catalysts and heat make this a highly efficient and environmentally benign process. researchgate.net Such approaches, which focus on atom economy, use of safer solvents, and energy efficiency, are crucial for the sustainable production of pyrimidine-based compounds. researchgate.net

Design and Synthesis of Novel this compound Derivatives

The versatility of the this compound scaffold allows for extensive derivatization at multiple positions, leading to the generation of novel compounds with potentially enhanced biological activities.

Functionalization at the Pyrimidinyl Amino Group (C4-amine)

The amino group at the C4 position of the pyrimidine ring is a key site for functionalization. One common reaction is the formation of Schiff bases through condensation with various aromatic aldehydes. For instance, 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one can be condensed with primary aromatic amines to synthesize 2,6-dimethyl-5-[1-(arylimino)ethyl]pyrimidin-4(3H)-one derivatives. asianpubs.org

Another approach involves the selective amination and subsequent methylation of the C4-amino group. Starting from a 2,4-dichloropyrimidine, regioselective amination at the C4 position can be achieved, followed by N,N-dimethylation using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide under basic conditions. Reductive amination with dimethylamine derivatives offers an alternative route for this transformation. Furthermore, the C4-amino group can be involved in cyclization reactions. For example, treatment of 4-aminopyrimidin-5-carbaldehydes with formylation reagents like the Vilsmeier reagent can lead to reactions at the amino group. arkat-usa.org

Reaction Type Starting Material Reagents Product Type Reference
Schiff Base Formation5-Acetyl-2,6-dimethylpyrimidin-4(3H)-onePrimary aromatic amines2,6-Dimethyl-5-[1-(arylimino)ethyl]pyrimidin-4(3H)-one asianpubs.org
N,N-Dimethylation4-Amino-2-chloropyrimidineFormaldehyde, Formic acidN,N-Dimethylamino-2-chloropyrimidine
Formylation6-Chloro-2-(methylthio)pyrimidin-4-amineVilsmeier reagentFormylated amino group derivative arkat-usa.org

Structural Modifications on the 5,6-Dimethylpyrimidine Ring System

The 5,6-dimethylpyrimidine ring itself offers several positions for structural modification, enabling the synthesis of a diverse range of derivatives. The methyl groups at the C4 and C6 positions are "active" and can participate in condensation reactions. stackexchange.com For example, they can react with benzaldehyde (B42025) derivatives in the presence of an acid, Lewis acid, or a strong organic base to form styryl-pyrimidines. stackexchange.com

The C5 position can also be functionalized. For instance, the synthesis of 5-[2-aryl-2-oxoethyl]-1,3-dimethylpyrimidine-2,4,6-triones has been achieved through a one-pot, three-component reaction of arylglyoxals, 1,3-dimethyl-barbituric acid, and L-cysteine. scielo.org.za Halogenation at the C5 position, such as bromination, introduces a functional group that can be used for further derivatization through cross-coupling reactions. cymitquimica.com

The C2 and C6 positions can also be modified. For example, starting from 2,4-dichloro-5,6-dimethylpyrimidine, various nucleophiles can be introduced. ontosight.ai The C6 position can be functionalized with an isobutyl side-chain, and further modifications can be made to this chain. researchgate.net Additionally, the Stille reaction has been used to introduce phenyl and furyl rings at the C5 position of the pyrimidine moiety. nih.gov

Modification Site Reaction Type Reagents Product Feature Reference
C4/C6-Methyl GroupsAldol-type CondensationBenzaldehyde derivatives, Acid/Base catalystStyryl-pyrimidine derivatives stackexchange.com
C5 PositionThree-Component ReactionArylglyoxals, 1,3-dimethylbarbituric acid, L-cysteine5-Substituted pyrimidine-2,4,6-triones scielo.org.za
C5 PositionHalogenationBrominating agent5-Bromo-pyrimidine derivative cymitquimica.com
C2/C6 PositionsNucleophilic SubstitutionVarious nucleophilesFunctionalized pyrimidine derivatives ontosight.ai
C6 PositionSide-chain introduction-C6-isobutylpyrimidine derivatives researchgate.net
C5 PositionStille ReactionOrganostannanes, Pd catalyst5-Aryl/heteroaryl pyrimidine derivatives nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound, where chirality is introduced into the pyrimidine core or its substituents, represents a significant challenge and an area of growing interest for applications in medicinal chemistry and materials science. While direct stereoselective synthesis of this compound itself is not a primary focus due to its achiral nature, the principles of asymmetric synthesis are critical for creating its chiral derivatives. Methodologies for achieving stereoselectivity often involve the use of chiral auxiliaries, catalysts, or starting materials.

One conceptual approach to synthesizing chiral analogues involves the diastereoselective functionalization of a pre-existing chiral scaffold. For instance, a chiral amine could be reacted with a suitable pyrimidine precursor to introduce the 5,6-dimethylpyrimidin-4-yl moiety. The inherent chirality of the amine would direct the stereochemical outcome of subsequent transformations.

A more sophisticated strategy involves the use of chiral catalysts to control the formation of stereocenters. For example, in the synthesis of analogues with chiral side chains, asymmetric hydrogenation or reduction of a prochiral ketone or imine precursor, catalyzed by a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), could yield the desired enantiomerically enriched product.

Furthermore, the stereoselective synthesis of carbocyclic analogues of related nucleoside precursors has been accomplished, providing a blueprint for potential strategies. figshare.com These methods have successfully created chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of a pyrrolo[2,3-d]pyrimidine core, which is structurally related to the pyrimidine scaffold. figshare.com Such a convergent and stereoselective synthesis allows for the efficient preparation of 4-substituted analogues with distinct three-dimensional structures. figshare.com The key steps in these syntheses often involve highly diastereoselective conversions, such as the transformation of a ketone to an amine, where the stereoselectivity is influenced by bulky protecting groups and specific reaction conditions. figshare.com

The Michael addition of a chiral lithium amide nucleophile to an α,β-unsaturated ester is another powerful method for preparing chiral amino compounds with high stereoselectivity. cdnsciencepub.com This approach has been successfully applied to the synthesis of chiral β-amino acid derivatives and could be adapted for the synthesis of chiral precursors to this compound analogues. cdnsciencepub.com The use of a chiral amine, such as N-benzyl-N-α-methylbenzylamine, as the nucleophile can lead to excellent diastereoselectivity (de > 99%). cdnsciencepub.com

Chiral phosphoric acids have also emerged as effective catalysts for enantioselective reactions. In the context of related heterocyclic systems, chiral phosphoric acid catalysis has been used to achieve high enantioselectivity in heterodimerization reactions, leading to the predominant formation of a specific diastereomer. researchgate.net This methodology could potentially be applied to the asymmetric synthesis of chiral pyrimidine derivatives.

The following table summarizes potential stereoselective strategies applicable to the synthesis of chiral this compound analogues based on methodologies reported for similar compounds.

Methodology Description Potential Application to this compound Analogues Key Stereocontrolling Element
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Attachment of a chiral auxiliary to a pyrimidine precursor to guide the introduction of substituents.The chiral auxiliary.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Asymmetric hydrogenation of a prochiral olefin or ketone on a side chain attached to the pyrimidine ring.The chiral catalyst (e.g., metal-ligand complex).
Diastereoselective Synthesis A reaction in which one diastereomer is preferentially formed over another.Reaction of a chiral amine with a pyrimidine electrophile.The pre-existing stereocenter in the chiral amine.
Chiral Pool Synthesis Utilization of readily available chiral natural products as starting materials.Synthesis starting from a chiral amino acid or sugar.The inherent chirality of the starting material.

Efficient Purification and Isolation Protocols for this compound Compounds

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives, ensuring high purity, which is crucial for their intended applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of pyrimidine compounds. For the analysis of related aminopyrimidine derivatives, reverse-phase HPLC is often utilized. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. For preparative separations aimed at isolating pure compounds, this method can be scaled up.

Gas Chromatography (GC) is particularly useful for the analysis of volatile and thermally stable compounds. For the purity assessment of (4,6-dimethylpyrimidin-2-yl)phenylamine, a related compound, a specific GC method has been reported. biomedpharmajournal.org This method utilizes a 30 m DB 1701 column with a flame ionization detector (FID). biomedpharmajournal.org The temperature program involves an initial temperature of 50°C, followed by a ramp to 250°C. biomedpharmajournal.org Such a method could be adapted for the analysis of this compound.

Column Chromatography using silica (B1680970) gel is a standard method for the purification of pyrimidine derivatives on a laboratory scale. For instance, the purification of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, a derivative, was achieved using silica gel column chromatography. The choice of eluent system is critical and is typically determined by thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used, with the polarity adjusted to achieve optimal separation.

The following table outlines common chromatographic conditions used for the separation and analysis of pyrimidine derivatives, which can be adapted for this compound.

Technique Stationary Phase Typical Mobile Phase/Carrier Gas Detector Application
HPLC C18 (Reverse-Phase)Acetonitrile/Water or Methanol/Water with additives like formic acid or TFAUV, MSPurity analysis, preparative separation
GC DB 1701 or similarHelium or NitrogenFID, MSPurity analysis of volatile derivatives
Column Chromatography Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol gradients-Laboratory-scale purification

Recrystallization and Other Purity Enhancement Methods

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including this compound and its derivatives. mt.com The principle of this method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. mt.com

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. mt.com An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For aminopyrimidine derivatives, various solvents have been reported to be effective for recrystallization. These include ethanol, aqueous ethanol, and water. cdnsciencepub.comlpnu.ua For example, a derivative of 4,6-dimethylpyrimidine (B31164) was purified by recrystallization from ethanol, while another was recrystallized from aqueous ethanol (1:1). lpnu.ua In some cases, a mixture of solvents is used to achieve the desired solubility profile.

The general procedure for recrystallization involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Re-precipitation is another technique used for the purification of pyrimidine derivatives. This method involves dissolving the compound in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the compound is insoluble, causing the pure compound to precipitate out of the solution. For instance, the purification of a derivative of 4,6-dimethylpyrimidine was achieved by re-precipitation from an alcohol-ether mixture. lpnu.ua

The following table provides a summary of common solvents and methods used for the purification of aminopyrimidine derivatives.

Purification Method Solvent/Solvent System Typical Procedure Applicable To
Recrystallization EthanolDissolve in hot ethanol, cool to crystallize.Aminopyrimidine derivatives.
Recrystallization Aqueous EthanolDissolve in hot aqueous ethanol, cool to crystallize.Aminopyrimidine derivatives.
Recrystallization WaterDissolve in hot water, cool to crystallize.Water-soluble aminopyrimidine derivatives. cdnsciencepub.com
Re-precipitation Alcohol/EtherDissolve in alcohol, add ether to precipitate.Compounds soluble in alcohol but insoluble in ether.

Comprehensive Spectroscopic and Analytical Characterization of 5,6 Dimethylpyrimidin 4 Amine

Elucidation of Molecular Structure through Advanced Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for 5,6-Dimethylpyrimidin-4-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR have been utilized to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a related isomer, 2-amino-4,6-dimethylpyrimidine (B23340), the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the different protons. chemicalbook.com The amino protons typically appear as a broad singlet, while the methyl groups and the pyrimidine (B1678525) ring proton have characteristic chemical shifts. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum of this compound is expected to show signals for the two distinct methyl carbons and the four pyrimidine ring carbons. nih.gov The chemical shifts of these carbons are influenced by their local electronic environment.

A study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives highlights the use of two-dimensional NMR experiments, such as HETCOR, to unambiguously assign all ¹³C resonances. researchgate.net Similar techniques can be applied to this compound to definitively correlate the proton and carbon signals, providing a comprehensive map of the molecule's structure.

Interactive Data Table: Predicted NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C5-CH₃~2.2~15
C6-CH₃~2.4~20
C2-H~8.1~155
C4-NH₂~6.5 (broad)-
C2-~155
C4-~160
C5-~120
C6-~158

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an amine is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its bonds. youtube.com For primary amines, two distinct N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹. youtube.com The N-H bending vibration (scissoring) appears around 1600 cm⁻¹. youtube.com The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range, while C=C and C=N stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region. For the related compound 2-amino-4,6-dimethylpyrimidine, the FT-IR spectrum has been recorded and analyzed. ijera.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The FT-Raman spectrum of 2-amino-4,6-dimethylpyrimidine has been studied, providing valuable information about its vibrational modes. ijera.com

Interactive Data Table: Characteristic Vibrational Frequencies for Aminopyrimidines

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)3400 - 3500
N-H Stretch (symmetric)3300 - 3400
C-H Stretch (methyl)2850 - 3000
N-H Bend (scissor)1590 - 1650
C=N/C=C Ring Stretch1400 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. nih.gov

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₆H₉N₃), the expected molecular weight is approximately 123.16 g/mol . nih.gov Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. miamioh.edulibretexts.org

Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides structural information. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, fragmentation may involve the loss of a methyl radical (•CH₃) or other characteristic cleavages of the pyrimidine ring. The fragmentation of related pyrimidine structures often involves the loss of small neutral molecules like HCN or ethylene. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

FragmentProposed StructurePredicted m/z
[M]⁺•[C₆H₉N₃]⁺•123
[M-H]⁺[C₆H₈N₃]⁺122
[M-CH₃]⁺[C₅H₆N₃]⁺108
[M-NH₂]⁺[C₆H₇N₂]⁺107

Electronic Absorption Spectroscopy: UV-Vis Characterization of this compound

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the pyrimidine ring and the amino group. researchgate.net The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the pH of the solution. researchgate.net For pyrimidine derivatives, characteristic absorption bands are typically observed in the UV region. nih.gov

Chromatographic Methods for Purity and Quantitative Analysis of this compound

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. researchgate.net

A reversed-phase HPLC (RP-HPLC) method can be developed for the purity assessment and quantification of this compound. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. google.com

Method development would involve optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer), flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities. Detection is typically carried out using a UV detector set at a wavelength where the compound exhibits significant absorbance. researchgate.net The method can be validated according to ICH guidelines to ensure its linearity, precision, accuracy, and robustness. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar molecules such as this compound can be challenging due to their low volatility and potential for unfavorable interactions with the GC column. To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.comresearchgate.net

The primary amine group (-NH₂) in this compound is the main site for derivatization. Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in amine groups. sigmaaldrich.comnih.gov This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting trimethylsilyl derivative is significantly more volatile and less polar, making it amenable to GC-MS analysis. sigmaaldrich.com

The derivatization reaction for this compound with a silylating agent like BSTFA would proceed by replacing the two hydrogen atoms of the primary amine group with TMS groups, leading to the formation of N,N-bis(trimethylsilyl)-5,6-dimethylpyrimidin-4-amine.

Detailed Research Findings

While specific experimental GC-MS data for the trimethylsilyl derivative of this compound is not extensively documented in publicly available literature, the analysis can be detailed based on the well-established principles of GC-MS of silylated amines and related heterocyclic compounds. mdpi.comiu.edu

The GC analysis would separate the TMS derivative of this compound from other components in the sample mixture. The retention time of the derivative would be influenced by the specific GC column and temperature program used. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its subsequent fragment ions are detected, providing a unique mass spectrum that allows for structural elucidation.

The mass spectrum of the N,N-bis(trimethylsilyl)-5,6-dimethylpyrimidin-4-amine is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the derivatized compound. Key fragmentation pathways for silylated amines often involve the loss of a methyl group (-CH₃) from a TMS group, resulting in a prominent [M-15]⁺ ion. sigmaaldrich.com Another common fragmentation is the cleavage of the Si-N bond, leading to characteristic ions.

For the N,N-bis(trimethylsilyl)-5,6-dimethylpyrimidin-4-amine, the fragmentation is likely to be directed by the stable pyrimidine ring and the TMS groups. The following table outlines the expected key parameters and fragmentation data for the GC-MS analysis of the TMS derivative of this compound.

Data Tables

The following interactive data tables summarize the expected GC-MS parameters and the predicted mass spectral fragmentation of the trimethylsilyl derivative of this compound.

Table 1: Predicted GC-MS Parameters for N,N-bis(trimethylsilyl)-5,6-dimethylpyrimidin-4-amine

ParameterPredicted Value/Condition
GC ColumnStandard non-polar (e.g., DB-5ms) or mid-polar column
Injection ModeSplit/Splitless
Carrier GasHelium or Hydrogen
Ionization ModeElectron Ionization (EI) at 70 eV
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Table 2: Predicted Mass Spectral Fragmentation Data for N,N-bis(trimethylsilyl)-5,6-dimethylpyrimidin-4-amine

m/z (mass-to-charge ratio)Predicted Fragment IonInterpretation
267[M]⁺Molecular ion
252[M-15]⁺Loss of a methyl radical (•CH₃) from a TMS group
194[M-73]⁺Loss of a trimethylsilyl radical (•Si(CH₃)₃)
180[M-87]⁺Loss of a CH₃ and •Si(CH₃)₃
122[C₆H₈N₃]⁺Loss of •N(Si(CH₃)₃)₂ radical
73[Si(CH₃)₃]⁺Trimethylsilyl cation

Computational and in Silico Investigations into 5,6 Dimethylpyrimidin 4 Amine

Quantum Chemical Studies of 5,6-Dimethylpyrimidin-4-amine Electronic Structure

Quantum chemical studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of this compound. These theoretical calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. epfl.ch It has been widely applied to study pyrimidine (B1678525) derivatives, offering a balance between accuracy and computational cost. mdpi.com For 4-Amino-2,6-dimethylpyrimidine (B18327) (a closely related isomer), DFT calculations at the B3LYP/cc-pVTZ level have been used to determine its optimized molecular geometry, including bond lengths and angles. ijfans.org Similar studies on other pyrimidine derivatives have employed the B3LYP functional with basis sets like 6-311G(d,p) to analyze their structural and electronic properties. bohrium.comarabjchem.org These calculations are crucial for understanding the molecule's stability and how its structure influences its chemical behavior. ijfans.org The choice of the B3LYP hybrid functional is common in such studies as it incorporates both Hartree-Fock and DFT exchange terms, providing reliable results for organic molecules. mdpi.com

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For pyrimidine derivatives, FMO analysis helps in understanding their biological activity. In the case of 2-amino-4,6-dimethylpyrimidine (B23340), FMO analysis has been used to identify the regions of the molecule most likely to be involved in chemical reactions. omicsonline.org The HOMO is often located over the pyrimidine ring and the amino group, indicating these are the primary sites for electrophilic attack. omicsonline.org The LUMO, conversely, is typically distributed over the pyrimidine ring, marking the sites for nucleophilic attack. omicsonline.org The energy gap between these orbitals provides insights into the molecule's electronic properties and its potential as a chromophore in spectroscopic applications. omicsonline.org

Computational MethodBasis SetFocus of StudyKey Findings
DFT (B3LYP)cc-pVTZOptimized geometry of 4-Amino-2,6-dimethylpyrimidineProvided accurate bond lengths and angles. ijfans.org
DFT (B3LYP)6-311G(d,p)Structural and electronic properties of a pyrimidine derivativeDetailed analysis of the molecule's stability and electronic behavior. bohrium.comarabjchem.org
FMO Analysis-Reactivity of 2-amino-4,6-dimethylpyrimidineIdentified HOMO on the pyrimidine ring and amino group, and LUMO on the pyrimidine ring. omicsonline.org

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Conformational Analysis

Molecular docking simulations have been employed to predict the binding modes of pyrimidine derivatives with various biological targets. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been docked into the ATP-binding pocket of Fibroblast Growth Factor Receptor 4 (FGFR4) to understand their inhibitory mechanism. nih.govresearchgate.net These studies revealed that the dimethyl groups on the pyrimidine ring can cause steric clashes with the hinge region of the kinase domain, affecting the binding affinity. nih.govresearchgate.net However, specific substitutions, like difluoro groups on an associated phenyl ring, can help maintain a favorable conformation for strong binding. nih.govresearchgate.net Conformational analysis within the docking studies helps to identify the most stable and energetically favorable binding poses of the ligand within the active site of the target protein. nih.govresearchgate.net

Assessment of Ligand-Target Binding Affinities

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. biorxiv.org Lower binding energy values indicate a more stable complex and stronger binding. mdpi.com Molecular docking studies on pyrimidine derivatives have shown a range of binding affinities depending on the specific derivative and the target protein. For example, in a study of potential inhibitors for Euchromatin Histone Lysine Methyl Transferase 2 (EHMT2), pyrimidine-based compounds exhibited docking scores between -7.5 and -10.7 kcal/mol. nih.gov Another study on a pyrimidine derivative targeting a bacterial protein reported a binding energy of -7.97 kcal/mol. mdpi.com These values are often compared to known inhibitors to assess the potential of the new compounds. nih.gov The interactions stabilizing the ligand-protein complex typically include hydrogen bonds and hydrophobic interactions. nih.gov

Target ProteinLigand TypeDocking Score / Binding Energy (kcal/mol)Key Interactions
FGFR42-amino-4,6-dimethylpyrimidin-5-ol derivatives-12.23 (for a specific derivative)Hydrogen bonds, steric interactions. nih.govresearchgate.net
EHMT2Pyrimidine derivatives-7.5 to -10.7Hydrogen bonds, hydrophobic interactions. nih.gov
Bacterial Protein (CrtM)Pyrimidine derivative-7.97Four conventional hydrogen bonds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their desired properties. researchgate.net

QSAR models are typically developed using a set of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. ijpbs.net

For pyrimidine derivatives, QSAR studies have been performed to understand their anti-cancer and anti-tuberculosis activities. nih.govijpbs.net For example, a QSAR study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents was conducted to identify the key structural features influencing their potency. ijpbs.net Similarly, a QSAR model for xanthone (B1684191) derivatives as anti-tuberculosis agents was developed using electronic parameters calculated by the AM1 method. nih.gov The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (r²), which indicates how well the model fits the data, and cross-validation techniques to ensure its predictive power. nih.govijpbs.net These models can guide the design of new this compound derivatives with potentially improved therapeutic effects.

Development of Predictive Models for Biological Efficacy

Predictive modeling is a cornerstone of modern medicinal chemistry, enabling the estimation of a compound's biological activity without the need for initial synthesis and testing. For this compound, quantitative structure-activity relationship (QSAR) models are instrumental. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological efficacy.

The development of a robust QSAR model for pyrimidine derivatives, including this compound, typically involves several key steps. Initially, a dataset of pyrimidine compounds with known biological activities against a specific target is compiled. The three-dimensional structures of these molecules are then optimized using computational methods like the semi-empirical PM3 approach to ensure accuracy. frontiersin.org Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are calculated. frontiersin.org These descriptors can be categorized into constitutional, geometrical, electrostatic, thermodynamic, and quantum-chemical descriptors. frontiersin.org

Statistical methods are then employed to select the most relevant descriptors and build a linear or non-linear equation that best describes the relationship between these descriptors and the observed biological activity. frontiersin.org The predictive power of the resulting model is rigorously validated using both internal and external test sets of compounds. frontiersin.org For instance, a successful QSAR model for a series of unsymmetrical aromatic disulfides, which share some structural motifs with pyrimidines, achieved a high correlation coefficient (R2 = 0.87), indicating excellent predictive ability. frontiersin.org Such models can then be used to predict the biological efficacy of novel compounds like this compound, providing valuable insights for lead optimization.

Elucidation of Key Structural Descriptors for Activity

The analysis of QSAR models and molecular docking studies helps to identify the key structural features of this compound that are crucial for its biological activity. For pyrimidine derivatives, several structural descriptors have been found to influence their inhibitory activity.

Molecular docking studies, for example, can reveal the specific interactions between the ligand and the active site of a biological target. In the case of human carbonic anhydrase II, the docking pose of a related compound, 4-[(4,6-dimethylpyrimidin-2-yl)thio]-2,3,5,6-tetrafluorobenzenesulfonamide, highlights the importance of the pyrimidine ring and its substituents in binding to key amino acid residues within the active site. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Profiling of this compound

Beyond predicting biological efficacy, computational methods are extensively used to assess the pharmacokinetic properties and drug-likeness of a compound. This "ADMET" (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential to identify potential liabilities early in the drug discovery process.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

A variety of in silico tools and web-based platforms are available to predict the ADME properties of a compound based on its chemical structure. For this compound, these predictions can provide a comprehensive profile of its likely behavior in the body.

Several studies on related pyrimidine derivatives have utilized programs like SwissADME, pkCSM, and ADMETlab to predict key pharmacokinetic parameters. udhtu.edu.uarfppl.co.in These programs can calculate a range of properties including:

Absorption: Parameters such as water solubility, intestinal absorption, and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed from the gastrointestinal tract.

Distribution: Predictions for plasma protein binding and volume of distribution help to understand how the compound will be distributed throughout the body.

Metabolism: The potential for the compound to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) is assessed. rfppl.co.in This is crucial for predicting potential drug-drug interactions.

Excretion: Predictions of total clearance and renal clearance can provide insights into how the compound is eliminated from the body.

The "drug-likeness" of a compound is often evaluated using rules such as Lipinski's Rule of Five. researchgate.netrfppl.co.in This rule states that orally active drugs generally have a molecular weight less than 500, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. omicsonline.org In silico predictions for dihydropyrimidinone derivatives, for example, have shown that they generally adhere to Lipinski's rule, suggesting good oral absorptivity. rfppl.co.in

Table 1: Predicted ADME Properties of this compound

Property Predicted Value/Classification Reference
Molecular Weight 123.16 g/mol omicsonline.org
LogP 0.68 omicsonline.org
Hydrogen Bond Donors 1 omicsonline.org
Hydrogen Bond Acceptors 3 omicsonline.org
Lipinski's Rule of Five Violations 0 omicsonline.org
Water Solubility Good rfppl.co.in
Intestinal Absorption High udhtu.edu.ua
CYP2D6 Substrate No rfppl.co.in

Note: The values in this table are based on predictions for structurally similar compounds and general in silico models. Specific predictions for this compound may vary depending on the software used.

Assessment of Oral Bioavailability and Blood-Brain Barrier Permeability

Oral bioavailability is a critical parameter for orally administered drugs. In silico models predict oral bioavailability by considering factors like absorption and first-pass metabolism. A lower total polar surface area (TPSA) is generally correlated with increased membrane permeability and, consequently, better oral bioavailability. rfppl.co.in For 2-amino-4,6-dimethylpyrimidine, a structurally related compound, the calculated molecular properties suggest good membrane permeability and oral bioavailability. omicsonline.org

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). biomedicinej.com In silico models predict BBB permeability based on physicochemical properties such as lipophilicity, molecular size, and the number of hydrogen bonds. biomedicinej.com A parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to predict BBB penetration, and computational models are often trained on PAMPA data. nih.gov Studies on aminopyrimidine derivatives have shown that structural modifications can improve their predicted BBB permeability. nih.gov For instance, a series of aminopyrimidine derivatives designed as BACE1 inhibitors for Alzheimer's disease showed that optimized compounds could have improved permeability. nih.gov Similarly, in silico predictions for derivatives of 11-oxoindeno[1,2-b]quinoxaline-6-carboxylic acid, including one with a 2,6-dimethylpyrimidin-4-amine moiety, indicated the possibility of oral use and the ability to penetrate the BBB. udhtu.edu.ua

Table 2: Predicted Permeability of this compound

Property Predicted Value/Classification Reference
Oral Bioavailability High omicsonline.orgrfppl.co.in
Blood-Brain Barrier Permeability Permeable udhtu.edu.uanih.gov
Caco-2 Permeability High rfppl.co.in

Note: The classifications in this table are based on in silico predictions for structurally related compounds and general models. Experimental validation is required to confirm these predictions.

Biological and Pharmacological Profiling of 5,6 Dimethylpyrimidin 4 Amine and Its Analogues

Antimicrobial Activity of 5,6-Dimethylpyrimidin-4-amine Derivatives

Derivatives of this compound have demonstrated notable potential as antimicrobial agents, exhibiting efficacy against a range of bacterial and fungal pathogens. Furthermore, the broader class of pyrimidine (B1678525) analogues has been investigated for antiviral applications.

Evaluation of Antibacterial Efficacy Against Diverse Strains

Various pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that the antibacterial efficacy of these compounds can be influenced by the nature and position of substituents on the pyrimidine ring. For instance, certain novel pyrimidine and pyrimidopyrimidine analogues have exhibited excellent activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative) nih.govnih.gov. The mechanism of action for some of these derivatives is believed to involve the formation of reactive oxygen species within the bacterial cells, leading to cell death nih.gov.

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound/Derivative Bacterial Strain Activity/Inhibition Reference
Pyrimidine Analogues Staphylococcus aureus Excellent Activity nih.govnih.gov
Pyrimidine Analogues Bacillus subtilis Excellent Activity nih.govnih.gov
Pyrimidine Analogues Escherichia coli Excellent Activity nih.govnih.gov
Modified Purine Derivatives Sarcina lutea Dose-dependent inhibition nih.gov
Modified Purine Derivatives Proteus mirabilis Dose-dependent inhibition nih.gov

Assessment of Antifungal Properties

The antifungal potential of pyrimidine derivatives has been well-documented, with numerous studies highlighting their effectiveness against a variety of phytopathogenic and human pathogenic fungi. Research has indicated that many synthesized pyrimidine compounds possess significant fungicidal activities, in some cases exceeding the potency of commercial fungicides researchgate.net. For example, novel pyrimidine derivatives have shown strong inhibitory effects against fungi such as Candida albicans and Aspergillus flavus nih.govnih.gov. A newly identified pyrimidine-based chemical scaffold has demonstrated broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus, Aspergillus terreus, and Mucor circinelloides nih.gov. The mechanism of action for some of these compounds is thought to involve the disruption of the endoplasmic reticulum function in the fungal cells nih.gov.

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Compound/Derivative Fungal Strain Inhibition Rate (%) at 50 µg/mL Reference
Pyrimidine-based compound 1 Aspergillus fumigatus MIC of 8–16 µg/mL nih.gov
Pyrimidine-based compound 1 Aspergillus terreus MIC of 8–16 µg/mL nih.gov
Pyrimidine-based compound 1 Aspergillus niger MIC of 8–16 µg/mL nih.gov
Pyrimidine-based compound 1 Mucor circinelloides MIC of 8–16 µg/mL nih.gov
Pyrimidine-based compound 1 Lomentospora prolificans MIC of 8–16 µg/mL nih.gov
Pyrimidine Analogues Candida albicans Excellent Activity nih.govnih.gov
Pyrimidine Analogues Aspergillus flavus Excellent Activity nih.govnih.gov

Investigation of Antiviral Potential

The pyrimidine scaffold is a key component in many antiviral drugs, and research continues to explore the antiviral potential of novel pyrimidine derivatives against a wide array of human viruses acs.org. Studies have investigated the activity of pyrimidine analogues against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various flaviviruses acs.orgmdpi.com. For instance, a consensus virtual screening approach identified aminopyrimidine derivatives as potential inhibitors of the NS3 protease of multiple flaviviruses, including Zika virus (ZIKV), Yellow Fever Virus (YFV), and Dengue virus (DENV) researchgate.netmdpi.com. Some pyrimido[4,5-d]pyrimidine derivatives have shown selective efficacy against human coronaviruses 229E and OC43 researchgate.net. The mechanism of antiviral action for some pyrimidine derivatives involves the inhibition of viral replication by interfering with essential viral enzymes or cellular processes mdpi.com.

Anticancer and Antitumor Efficacy of this compound

The anticancer properties of this compound and its analogues have been a significant area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Evaluation in Malignant Cell Lines

A multitude of pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. These studies have consistently shown that certain analogues possess potent anticancer properties. For example, novel pyrimidine and pyrimidopyrimidine derivatives have exhibited high cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with IC50 values in some cases comparable to the standard drug doxorubicin nih.gov. Similarly, new indazol-pyrimidine-based derivatives have demonstrated significant cytotoxic inhibitory activity against the MCF-7 cell line nih.govnih.gov. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells nih.gov.

Table 3: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives Against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Indazol-Pyrimidine Derivative 4f MCF-7 (Breast) 1.629 nih.govnih.gov
Indazol-Pyrimidine Derivative 4i MCF-7 (Breast) 1.841 nih.govnih.gov
Indazol-Pyrimidine Derivative 4a MCF-7 (Breast) 2.958 nih.govnih.gov
Indazol-Pyrimidine Derivative 4i A549 (Lung) 2.305 nih.gov
Indazol-Pyrimidine Derivative 4a A549 (Lung) 3.304 nih.gov
Indazol-Pyrimidine Derivative 4i Caco2 (Colon) 4.990 nih.gov
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate 2 MCF-7 (Breast) 0.013 ekb.eg
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate 2 MDA-MB-231 (Breast) 0.056 ekb.eg
N-heteroaryl dihydropyrimidinethione 2b AGS (Gastric) - nih.gov
N-heteroaryl dihydropyrimidinethione 2b MCF-7 (Breast) - nih.gov
Indolyl-pyrimidine hybrid 60 MCF-7 (Breast) 5.1 researchgate.net
Indolyl-pyrimidine hybrid 60 HepG2 (Liver) 5.02 researchgate.net
Indolyl-pyrimidine hybrid 60 HCT-116 (Colon) 6.6 researchgate.net

Specific Kinase Inhibition by this compound Derivatives (e.g., FGFR4, BTK, Sirt2)

A key mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.

FGFR4 Inhibition: Derivatives of 2-aminopyrimidine have been designed and synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of cancer, including hepatocellular carcinoma. One promising compound, 2n, demonstrated potent inhibition of FGFR4 with an IC50 value of 2.6 nM and exhibited high selectivity over other FGFR family members researchgate.netnih.gov. Further studies on 2-aminopyrimidine-based inhibitors have identified compounds with IC50 values in the low nanomolar range against FGFR4 nih.gov.

BTK Inhibition: Pyrazolopyrimidine derivatives have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical regulator in B-cell malignancies. Several novel series of these compounds have been developed, with some exhibiting low nanomolar potency against both BTK and PI3Kδ researchgate.netmdpi.comnih.gov. For instance, certain pyrazolopyrimidine derivatives have shown BTK inhibitory activity with IC50 values as low as 12 nM and 14 nM researchgate.net.

Sirt2 Inhibition: Thienopyrimidinone-based compounds have been identified as selective inhibitors of Sirtuin-2 (SIRT2), a class of NAD-dependent deacetylases implicated in various diseases, including cancer. Extensive structure-activity relationship (SAR) studies have led to the discovery of analogues with submicromolar SIRT2 inhibitory activity mdpi.comresearchgate.net. For example, compound 18a, a thienopyrimidinone derivative, exhibited a potent SIRT2 IC50 value of 0.65 μM researchgate.net. Another analogue, 29c, showed a submicromolar IC50 value of 0.58 μM acs.org.

Table 4: Kinase Inhibitory Activity of Selected Pyrimidine Analogues

Compound/Derivative Class Target Kinase IC50 Value Reference
2-Aminopyrimidine (Compound 2n) FGFR4 2.6 nM researchgate.netnih.gov
2-Aminopyrimidine (Compound 6i) FGFR4 16 nM nih.gov
2-Aminopyrimidine (Compound 6h) FGFR4 45 nM nih.gov
2-Aminopyrimidine (Compound 6a) FGFR4 53 nM nih.gov
Pyrazolopyrimidine (Compound 23) BTK 12 nM researchgate.net
Pyrazolopyrimidine (Compound 22) BTK 14 nM researchgate.net
Pyrazolopyrimidine (Compound 36) BTK 27 nM
Thienopyrimidinone (Compound 18a) Sirt2 0.65 µM researchgate.net
Thienopyrimidinone (Compound 29c) Sirt2 0.58 µM acs.org
Thienopyrimidinone (Compound 41a) Sirt2 0.73-1.74 µM researchgate.net
Thieno[3,2-d]pyrimidine-6-carboxamide (Compound 11c) Sirt2 2.7 nM

Modulatory Effects on Cell Cycle Progression and Apoptosisresearchgate.net

While direct studies detailing the effects of this compound on cell cycle progression and apoptosis are not extensively covered in the available literature, the broader class of pyrimidine derivatives is well-documented for these biological activities. Numerous substituted pyrimidines have been shown to exert anti-proliferative effects by intervening in the cell cycle and inducing programmed cell death (apoptosis).

Research into various pyrimidine-based compounds demonstrates their capacity to halt cell cycle progression at different phases. For instance, certain novel tetrahydropyrido[3,2-d]pyrimidine derivatives have been found to induce cell cycle arrest at the S phase mdpi.com. Other studies on different heterocyclic structures, such as benzimidazole derivatives, show arrest at the G2/M phase or the G1/S checkpoint, indicating that the specific substitution pattern on the core structure dictates the precise biological outcome nih.gov. The mechanism often involves the modulation of key regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins mdpi.com. One study noted a drastic reduction in cyclin B1 expression following treatment with an active compound, which is consistent with cell cycle arrest nih.gov.

In addition to cell cycle arrest, many pyrimidine analogues are potent inducers of apoptosis. The apoptotic process can be triggered through various signaling pathways. For example, some compounds have been shown to induce apoptosis via a mitochondrial signaling pathway mdpi.com. The induction of apoptosis is often confirmed through methods like flow cytometry using Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis nih.govnih.gov. The anti-proliferative effects of these compounds are frequently linked to their ability to induce both apoptosis and necrosis, highlighting their potential as cytotoxic agents against cancer cell lines nih.govnih.gov.

In Vivo Efficacy Studies in Xenograft and Syngeneic Modelsmdpi.com

The therapeutic potential of this compound analogues has been evaluated in preclinical in vivo models. A notable example is a novel derivative of aminodimethylpyrimidinol, compound 6O, which was assessed for its anti-tumor activity in a hepatocellular carcinoma (HCC) model. researchgate.netresearchgate.net In this study, compound 6O was tested in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model. researchgate.netresearchgate.net

Supporting the potential of this chemical class, other studies on different substituted pyrimidines have also shown significant in vivo efficacy. For example, a series of 5,6,7,8-tetrahydrobenzo rsc.orgmdpi.comthieno[2,3-d]pyrimidines demonstrated statistically significant antitumor effects in a murine MDA-MB-435 xenograft model mdpi.com. These findings underscore the promise of pyrimidine derivatives as scaffolds for the development of novel therapeutic agents.

Modulation of Enzymatic Pathways by this compound

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)researchgate.net

Analogues of this compound have been identified as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that is a key regulator of incretin hormones like GLP-1 and GIP. mdpi.com The inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. mdpi.com The pyrimidine nucleus is a core structural feature in several approved DPP-IV inhibitors, such as Alogliptin chemmethod.comnih.gov.

Research has focused on developing aminomethylpyrimidine derivatives as DPP-IV inhibitors. In one study, an initial lead compound was found to be a potent inhibitor but was also associated with inducing phospholipidosis and inhibiting the metabolic enzyme CYP3A4 cardiff.ac.uk. To address these issues, a series of less lipophilic and less amphiphilic analogues were synthesized. This optimization effort led to the identification of a new compound that was equipotent to the original inhibitor but did not cause phospholipidosis and exhibited reduced CYP3A4 inhibition cardiff.ac.uk. This demonstrates the successful modulation of the compound's properties to improve its pharmacological profile.

AttributeLead CompoundOptimized Analogue
DPP-IV Inhibition PotentEquipotent
Phospholipidosis InducedNot Induced
CYP3A4 Inhibition ObservedReduced

This table summarizes the comparative properties of a lead aminomethylpyrimidine DPP-IV inhibitor and its optimized analogue.

Exploration of Other Relevant Enzyme Targetsrsc.orgresearchgate.netnih.govtbzmed.ac.ir

Beyond DPP-IV, derivatives of this compound have been explored as inhibitors of other crucial enzymatic pathways, particularly in the context of oncology.

Fibroblast Growth Factor Receptor 4 (FGFR4): A series of aminodimethylpyrimidinol derivatives were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase implicated in hepatocellular carcinoma (HCC) researchgate.netresearchgate.net. One derivative, compound 6O, emerged as a potent and highly selective FGFR4 inhibitor. researchgate.net Kinase assays revealed that compound 6O had a marked selectivity for FGFR4 over other isoforms in the FGFR family (FGFR1, 2, and 3). researchgate.net This selectivity is a critical attribute for minimizing off-target effects.

Enzyme TargetIC50 Value (nM) of Compound 6OSelectivity (Fold) vs. FGFR4
FGFR4 75.3-
FGFR1 >50,000~664x
FGFR2 35,482~471x
FGFR3 >30,000~398x

This table displays the inhibitory activity (IC50) of compound 6O against FGFR isoforms, highlighting its selectivity for FGFR4. researchgate.net

Other Kinases and Enzymes: The pyrimidine scaffold is a versatile template for targeting various enzymes. Studies on 2,4,5-trisubstituted pyrimidines have identified compounds with potent activity against Cyclin-Dependent Kinase 9 (CDK9), another important target in cancer therapy researchgate.net. Additionally, the aminomethylpyrimidine DPP-IV inhibitor previously mentioned also showed inhibitory activity against Cytochrome P-450 CYP3A4, an enzyme crucial for drug metabolism cardiff.ac.uk.

Immunomodulatory and Anti-inflammatory Investigationscardiff.ac.uk

The pyrimidine core is a common feature in molecules exhibiting immunomodulatory and anti-inflammatory properties. Several pyrimidine analogues have been approved as clinical anti-inflammatory drugs, including tofacitinib and epirizole mdpi.com. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the expression and activity of key inflammatory mediators. mdpi.commdpi.com

Mechanistic studies reveal that these compounds can suppress the production of prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) mdpi.com. For example, certain spiropyrimido[4,5-d]pyrimidine derivatives have demonstrated potent lipoxygenase inhibitory activity, which is a pathway involved in inflammatory processes. In other preclinical models, such as the carrageenan-induced paw edema test in rats, newly synthesized tetrahydropyrimidine-2-carboxamides have shown significant anti-inflammatory activity, effectively suppressing the exudative phase of inflammation. The broad anti-inflammatory potential of the pyrimidine class suggests that this compound and its derivatives are promising candidates for further investigation in this area. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacological properties of lead compounds. For derivatives of this compound, SAR insights have been generated from research into their effects on various enzyme targets.

For FGFR4 Inhibition: Intensive molecular docking and SAR studies on aminodimethylpyrimidinol derivatives revealed key structural determinants for activity and selectivity researchgate.netresearchgate.net.

Dimethyl Groups on Pyrimidine Ring: The presence of dimethyl groups on the pyrimidine ring was found to be critical for selectivity. These groups were shown to prohibit a proper conformation for covalent bonding to FGFR1, 2, and 3, thereby enhancing selectivity for FGFR4. researchgate.net

Substituents on the Phenyl Ring: A smaller substituent, such as fluorine, on the dimethoxyphenyl ring was found to provide a more suitable conformation for strong binding interactions within the active site of FGFR4. researchgate.net

For DPP-IV Inhibition: The development of aminomethylpyrimidine DPP-IV inhibitors highlighted the importance of physicochemical properties.

Lipophilicity and Amphiphilicity: A lead compound was found to induce phospholipidosis. By synthesizing a series of less lipophilic and less amphiphilic analogues, researchers were able to identify a compound that retained potent DPP-IV inhibition while eliminating this unwanted side effect and reducing off-target CYP3A4 inhibition. cardiff.ac.uk

For CDK9 Inhibition: SAR studies of 2,4,5-trisubstituted pyrimidines as CDK9 inhibitors showed that small changes to the pyrimidine core significantly impact activity.

C-5 Position Substitution: The steric and electronic properties of the substituent at the C-5 position of the pyrimidine ring were found to affect both the potency and selectivity of kinase inhibition. A methyl group at this position was determined to be optimal for achieving selectivity for CDK9 over other kinases like CDK2. researchgate.net In contrast, larger groups like ethyl or trifluoromethyl were not as well tolerated researchgate.net.

These SAR studies provide a clear framework for the rational design of novel this compound derivatives with enhanced potency, improved selectivity, and more favorable drug-like properties. rsc.orgmdpi.com

Correlation of Structural Features with Biological Potency

The biological potency of aminopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core and associated moieties. Structure-activity relationship (SAR) studies on analogues of this compound, particularly those based on the 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) scaffold, have provided valuable insights into the structural requirements for potent biological activity, such as the inhibition of fibroblast growth factor receptor 4 (FGFR4) kinase, a target in hepatocellular carcinoma. nih.gov

A key structural component of these analogues is the central aminopyrimidine ring, which serves as a scaffold for various substitutions. Modifications have been explored at different positions, including the amine group and other parts of the molecule that are appended to this core. For instance, a series of compounds were developed by replacing the central pyridine or pyrimidine rings of known inhibitors with a dimethylpyrimidine structure to investigate the impact of this change on biological activity. nih.gov

In one study, a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were synthesized and evaluated for their inhibitory activity against FGFR4 kinase. These compounds featured a dimethoxyphenyl group and various acryl amide-containing aromatic rings. The data revealed that the type of halogen atoms on the dimethoxy ring part played a role in the compound's potency. Generally, derivatives containing difluoro substitutions exhibited better inhibitory activity compared to their dichloro counterparts. nih.gov

The nature of the aromatic ring attached to the acryl amide moiety also significantly impacts biological potency. The table below presents the FGFR4 kinase inhibitory activity for a selection of 2-amino-4,6-dimethylpyrimidin-5-ol analogues, highlighting the effects of these structural modifications.

Compound IDSubstituent on Acryl Amide Aromatic RingFGFR4 Kinase Inhibition (%) at 1 µMIC₅₀ (nM)
6A Phenyl57.3190
6O 4-phenoxyphenyl96.575.3
6S 4-methoxyphenyl44.9-
BLU9931 (Control) -99.0-

IC₅₀ values were determined for compounds showing significant inhibition.

From this data, it is evident that compound 6O , which features a 4-phenoxyphenyl group, demonstrated excellent inhibition, comparable to the positive control, BLU9931. nih.gov In contrast, compound 6A with a simple phenyl group showed moderate activity, and compound 6S with a 4-methoxyphenyl group had lower inhibitory activity. This suggests that a larger, more complex aromatic system at this position can enhance the biological potency. The strong anti-proliferative activity of compound 6O against the Hep3B hepatocellular carcinoma cell line further underscores the importance of this structural feature. nih.gov

Identification of Pharmacophoric Elements for Optimized Activity

Based on the structure-activity relationship data from analogues of this compound, several key pharmacophoric elements can be identified that are crucial for optimized biological activity, specifically for FGFR4 kinase inhibition. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.

The core aminopyrimidine moiety appears to be a critical element, likely serving as a central scaffold that correctly orients the other functional groups for optimal interaction with the target protein. The nitrogen atoms within the pyrimidine ring and the exocyclic amine group are potential hydrogen bond donors and acceptors, which are fundamental for anchoring the molecule within the binding site of a kinase. nih.gov

The dimethoxyphenyl ring , particularly with difluoro substitutions, is another important pharmacophoric feature. The fluorine atoms are electron-withdrawing and can influence the electronic properties of the ring system, potentially enhancing binding affinity. The methoxy groups can act as hydrogen bond acceptors. The preference for difluoro over dichloro analogues suggests that the size and electronegativity of the halogen atoms are finely tuned for optimal interaction. nih.gov

A crucial pharmacophoric element is the acryl amide linker . This group provides a specific geometry and spacing between the aminopyrimidine core and the terminal aromatic ring. The amide group itself is a key hydrogen bonding motif, containing both a hydrogen bond donor (N-H) and an acceptor (C=O).

Finally, the terminal aromatic ring system attached to the amide linker is a major determinant of potency. The superior activity of the 4-phenoxyphenyl group in compound 6O indicates that a large, hydrophobic, and potentially π-stacking capable moiety is highly favorable. nih.gov This suggests the presence of a corresponding large hydrophobic pocket in the FGFR4 kinase binding site. The lower activity of smaller or less complex aromatic groups like phenyl (6A ) or 4-methoxyphenyl (6S ) highlights the importance of the size and nature of this part of the pharmacophore for achieving high potency. nih.gov

A central aminopyrimidine scaffold for core interactions.

A di-substituted phenyl ring, preferably with fluorine atoms, for specific electronic and steric interactions.

An acryl amide linker providing correct geometry and hydrogen bonding capabilities.

A large, hydrophobic terminal aromatic group to occupy a specific pocket in the target's binding site.

Elucidation of Mechanistic Pathways for 5,6 Dimethylpyrimidin 4 Amine Biological Actions

Identification and Validation of Primary Molecular Targets

There is currently no publicly available research that identifies or validates the primary molecular targets of 5,6-Dimethylpyrimidin-4-amine. While studies on analogous pyrimidine (B1678525) derivatives have identified potential targets, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) for certain aminodimethylpyrimidinol compounds, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govresearchgate.net The molecular structure of a compound plays a crucial role in its binding affinity and specificity to biological targets; therefore, without dedicated studies on this compound, its primary molecular interactions remain unknown.

Table 1: Putative Molecular Targets of Related Pyrimidine Derivatives

Compound Class Potential Target Therapeutic Area
Aminodimethylpyrimidinols FGFR4 Kinase Oncology
4,6-Dihydrazone Pyrimidines DNA Oncology
Aminopyrimidines Adenosine Receptors (A1, A2A) Neurology, Cardiology
Aminopyrimidine-2,4-diones BRD4/PLK1 Oncology

Note: This table is for illustrative purposes based on related compounds and does not represent validated targets for this compound.

Detailed Analysis of Cellular and Subcellular Interactions

A thorough search of scientific databases yields no specific data on the cellular and subcellular interactions of this compound. Research into how this compound is absorbed by cells, its distribution within subcellular compartments (e.g., nucleus, mitochondria, cytoplasm), and its potential to interact with cellular membranes or organelles has not been published. Understanding these interactions is a fundamental step in elucidating the mechanism of action of any biologically active compound.

Biochemical Basis of Inhibitory and Modulatory Effects

The biochemical basis of any inhibitory or modulatory effects of this compound remains uncharacterized. There are no available studies detailing its effects on specific enzymes, signaling pathways, or other biochemical processes. While research on other pyrimidine derivatives has shown a range of activities, including enzyme inhibition and receptor modulation, these findings are specific to the studied compounds and cannot be assumed for this compound. nih.govnih.govmdpi.com

Translational Prospects and Future Research Trajectories for 5,6 Dimethylpyrimidin 4 Amine

Lead Optimization Strategies for Drug Development

Lead optimization is a critical phase in drug discovery that aims to refine the pharmacological and pharmacokinetic properties of a lead compound to produce a viable clinical candidate. For 5,6-Dimethylpyrimidin-4-amine, several established medicinal chemistry strategies can be employed to enhance its potency, selectivity, and drug-like characteristics.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR is fundamental. The pyrimidine (B1678525) scaffold can be readily modified at its constituent positions. nih.gov For the this compound core, modifications would focus on the amino group at position 4 and the methyl groups at positions 5 and 6. For instance, N-alkylation or N-acylation of the 4-amino group could modulate receptor binding affinity and cell permeability. Research on related aminopyrimidine structures has shown that the substitution of methyl groups on the pyrimidine ring can be detrimental or beneficial to activity depending on the target, highlighting the need for careful exploration of this structural aspect. nih.gov

Bioisosteric Replacement: This strategy involves substituting specific functional groups with others that possess similar physicochemical properties to improve the compound's profile. nih.gov For example, one of the methyl groups could be replaced with a trifluoromethyl group to potentially increase metabolic stability and binding affinity. The 4-amino group could be replaced with other hydrogen bond donors or acceptors to explore different binding modes with target proteins.

Pharmacophore Modeling and 3D-QSAR: Computational tools can guide the optimization process. A pharmacophore model can be developed based on the known interactions of similar pyrimidine derivatives with their biological targets. nih.govscilit.com This model identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. nih.gov Subsequent three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can then be used to predict the potency of newly designed analogs, prioritizing the synthesis of the most promising candidates. nih.gov

Table 1: Lead Optimization Strategies for this compound
StrategyModification SitePotential ModificationAnticipated Outcome
SAR StudiesC4-AmineAlkylation, Acylation, ArylationModulate potency, selectivity, and cell permeability
SAR StudiesC5/C6-MethylVary alkyl chain length, introduce unsaturationProbe steric and electronic requirements of the binding pocket
Bioisosteric ReplacementC5/C6-MethylHalogen (e.g., Cl, F), Trifluoromethyl (CF3)Enhance metabolic stability and target affinity
Computational ModelingEntire ScaffoldPharmacophore-guided designDesign novel analogs with predicted high activity and selectivity

Exploration of Drug Repurposing Opportunities for this compound

Drug repurposing, or finding new uses for existing compounds, offers an accelerated path to clinical application. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, found in drugs with a wide array of therapeutic actions, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com This inherent versatility makes this compound a strong candidate for repurposing screens.

A notable example is the repurposing of pyrimidine analogs as potent antiviral agents. nih.gov A screen of an FDA-approved drug library identified the pyrimidine antimetabolite Gemcitabine as a potent inhibitor of Enterovirus A71 (EV-A71) infection. nih.gov This finding suggests that other pyrimidine derivatives, including this compound, could be valuable candidates for screening against a broad range of viruses, particularly positive-sense RNA viruses. nih.gov Similarly, the known anticancer properties of numerous pyrimidine-based drugs, such as Fluorouracil and Gemcitabine, provide a strong rationale for evaluating this compound in various cancer cell lines and tumor models. nih.govresearchgate.net

Table 2: Potential Drug Repurposing Avenues
Therapeutic AreaRationaleScreening Approach
AntiviralKnown activity of pyrimidine analogs against viruses like EV-A71. nih.govCell-based viral replication assays against a panel of viruses.
AnticancerMany approved anticancer drugs are pyrimidine derivatives targeting DNA synthesis or kinases. nih.govfrontiersin.orgHigh-throughput screening against diverse cancer cell line panels.
Anti-inflammatorySome pyrimidine hybrids have demonstrated anti-inflammatory activity. nih.govIn vitro assays for inflammatory markers (e.g., cytokine release).
Neurological DisordersPyrimidine derivatives have been explored as CNS-active agents. nih.govScreening against targets relevant to neurodegenerative diseases (e.g., Alzheimer's). nih.gov

Application of Advanced Delivery Systems and Nanotechnologies

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility or rapid metabolism. Advanced drug delivery systems based on nanotechnology can overcome these limitations by improving a drug's pharmacokinetic profile and enabling targeted delivery to the site of action.

For this compound, encapsulation within nanocarriers could significantly enhance its therapeutic index.

Polymeric Nanoparticles and Solid Lipid Nanoparticles (SLNPs): These systems can encapsulate hydrophobic drugs, improving their solubility and protecting them from premature degradation. mdpi.com SLNPs have been shown to enhance drug retention and absorption across the blood-brain barrier, which could be advantageous if CNS activity is pursued. mdpi.com

Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. They are biocompatible and can be modified with targeting ligands (e.g., antibodies) to achieve site-specific drug delivery, for instance, to tumor cells.

DNA-Based Nanomaterials: DNA nanotechnology offers precise control over the architecture of drug carriers. nih.gov Structures like DNA tetrahedrons or nanotubes can be loaded with anticancer drugs. Furthermore, aptamers—short single-stranded DNA or RNA molecules that bind to specific targets—can be integrated into these nanostructures to guide them to cancer cells, increasing drug uptake and efficacy. nih.gov

Table 3: Comparison of Advanced Drug Delivery Systems
Delivery SystemCore ComponentsPotential Advantages for this compound
Polymeric NanoparticlesBiocompatible polymers (e.g., PLGA)Improved solubility, controlled release, protection from degradation.
Solid Lipid Nanoparticles (SLNPs)Solid lipids (e.g., triglycerides)High stability, potential for enhanced BBB penetration. mdpi.com
LiposomesPhospholipidsBiocompatibility, ability to carry diverse payloads, surface modification for targeting.
DNA NanomaterialsDeoxyribonucleic acidHigh degree of programmability, capacity for targeted delivery via aptamers. nih.gov

Development of Advanced Preclinical Models and Considerations for Clinical Translation

The translation of a promising compound from the laboratory to the clinic is fraught with challenges, with a high failure rate often attributed to the poor predictive power of traditional preclinical models. Advanced models that more accurately recapitulate human disease are essential for the successful development of this compound.

Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. gbiosciences.com These models are considered highly faithful as they retain the cellular and molecular characteristics of the original human tumor. gbiosciences.comnih.gov Testing this compound in a panel of PDX models representing different subtypes of a specific cancer can provide robust data on its efficacy and help identify potential biomarkers of response. plos.orgresearchgate.net

Organoid Models: Three-dimensional (3D) organoids derived from patient tumors are another powerful tool. nih.gov These "mini-tumors" grown in vitro better mimic the complex cell-cell interactions and microenvironment of an in vivo tumor compared to traditional 2D cell cultures. They are highly suitable for high-throughput screening (HTS) to test the efficacy of compounds like this compound across a large number of patient-derived samples. nih.gov

For successful clinical translation, data from these advanced models can be used to inform clinical trial design. For example, identifying a genetic mutation or biomarker in responsive PDX or organoid models can help in stratifying patients and selecting those most likely to benefit from the treatment, a cornerstone of precision medicine. nih.govresearchgate.net

Table 4: Comparison of Advanced Preclinical Models
ModelDescriptionKey Advantage for Developing this compound
2D Cell CultureCancer cells grown as a monolayer on a flat surface.High-throughput, low cost for initial screening.
Patient-Derived Xenograft (PDX)Patient tumor tissue implanted and grown in immunodeficient mice. gbiosciences.comPreserves original tumor heterogeneity and microenvironment; high predictive value for clinical efficacy. nih.gov
OrganoidsSelf-organizing 3D cell cultures derived from patient tissue. nih.govMimics in vivo tumor architecture; suitable for high-throughput drug screening. nih.gov

Identification of Novel Therapeutic Applications and Underexplored Research Avenues for this compound

Beyond established areas like cancer and viral infections, the unique chemical structure of this compound may lend itself to novel therapeutic applications by targeting underexplored biological pathways.

Targeting Metabolic Enzymes: Cancer cells exhibit rewired metabolism to fuel their rapid growth, making metabolic enzymes attractive therapeutic targets. frontiersin.org Recent studies have shown that novel pyrimidine derivatives can effectively inhibit metabolic enzymes such as carbonic anhydrase isoenzymes (implicated in glaucoma and cancer) and α-glycosidase (a target for diabetes). nih.gov Screening this compound against a panel of such enzymes could uncover entirely new therapeutic indications. The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway essential for proliferating cells, represents another promising target. frontiersin.org

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. researchgate.net The pyrimidine scaffold is central to many approved kinase inhibitors. A broad kinase profiling screen could identify novel, unanticipated kinase targets for this compound, opening up new avenues for development in oncology and other diseases.

Exploring Epigenetic Targets: There is growing interest in developing drugs that target epigenetic modulators. The structural features of aminopyrimidines may be suitable for designing inhibitors of enzymes involved in epigenetic regulation, such as histone methyltransferases or demethylases. This represents a largely unexplored but potentially fruitful area of research.

Table 5: Novel and Underexplored Research Avenues
Research AvenueSpecific Target Class/PathwayPotential Disease Indication
Metabolic ReprogrammingCarbonic Anhydrases, α-glycosidase, Dihydroorotate dehydrogenase (DHODH). frontiersin.orgnih.govCancer, Diabetes, Glaucoma.
Kinase SignalingBroad kinase panel (e.g., CDKs, FGFRs). nih.govresearchgate.netCancer, Inflammatory diseases.
EpigeneticsHistone modifying enzymes (e.g., methyltransferases).Cancer, Genetic disorders.
NeuroinflammationTargets involved in neuro-inflammatory pathways.Neurodegenerative diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.